

Spectroscopic and Synthetic Profile of tert-Butyl 2-bromonicotinate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tert-Butyl 2-bromonicotinate*

Cat. No.: B064581

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **tert-butyl 2-bromonicotinate**, a key building block in medicinal chemistry and organic synthesis. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on the analysis of its structural components and data from closely related analogues. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to enable researchers to characterize this compound in the laboratory.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the NMR, IR, and MS analysis of **tert-butyl 2-bromonicotinate**. These predictions are derived from established principles of spectroscopy and data from analogous compounds containing tert-butyl, 2-bromopyridine, and ester functionalities.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.4	dd	1H	H6 (Pyridine)
~8.2	dd	1H	H4 (Pyridine)
~7.4	dd	1H	H5 (Pyridine)
1.5 - 1.6	s	9H	-C(CH ₃) ₃

Predicted for a solution in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~164	C=O (Ester)
~152	C2 (Pyridine)
~150	C6 (Pyridine)
~140	C4 (Pyridine)
~128	C3 (Pyridine)
~122	C5 (Pyridine)
~83	-C(CH ₃) ₃
~28	-C(CH ₃) ₃

Predicted for a solution in CDCl₃ at 100 MHz.

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H Stretch
~2980-2950	Medium-Strong	Aliphatic C-H Stretch
~1735-1715	Strong	C=O Ester Stretch
~1580, 1470, 1430	Medium-Strong	Pyridine Ring C=C and C=N Stretches
~1280-1250	Strong	C-O Ester Stretch
~1150	Strong	C-Br Stretch

Predicted for a KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Abundance	Assignment
257/259	Moderate	[M] ⁺ (Molecular Ion, Br isotope pattern)
201/203	High	[M - C ₄ H ₈] ⁺ (Loss of isobutylene)
173/175	Moderate	[M - C ₄ H ₈ - CO] ⁺
155	Low	[C ₅ H ₃ NBr] ⁺
57	Very High	[C ₄ H ₉] ⁺ (tert-butyl cation)

Predicted for Electron Ionization (EI) Mass Spectrometry.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for **tert-butyl 2-bromonicotinate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra to confirm the molecular structure.

Materials:

- **tert-Butyl 2-bromonicotinate** (5-10 mg)
- Deuterated chloroform (CDCl_3 , ~0.7 mL)
- NMR tube (5 mm)
- Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

Procedure:

- Dissolve the sample of **tert-butyl 2-bromonicotinate** in CDCl_3 directly in the NMR tube.
- Add a small drop of TMS as an internal reference if required.
- Place the NMR tube in the spectrometer.
- Acquire the ^1H NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
- Acquire the ^{13}C NMR spectrum using the same instrument. A proton-decoupled sequence should be used to simplify the spectrum. Typical parameters include a 45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
- Process the spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

- **tert-Butyl 2-bromonicotinate** (~2 mg)

- Potassium bromide (KBr), IR grade (~200 mg)
- Agate mortar and pestle
- Pellet press

Procedure (KBr Pellet Method):

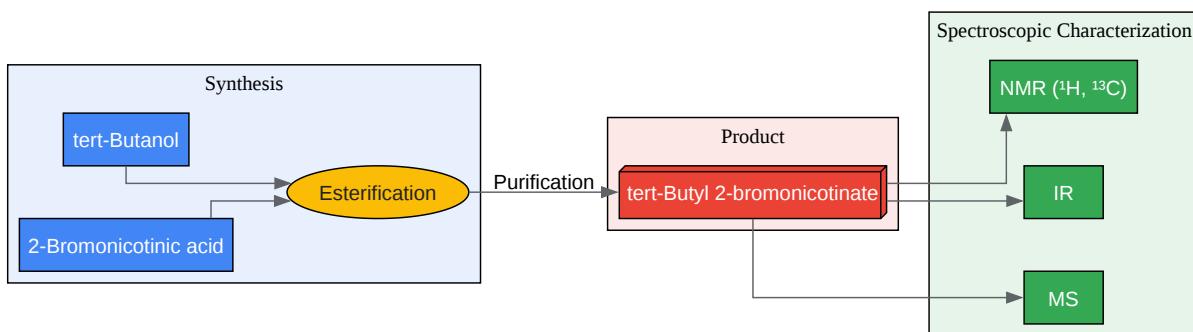
- Thoroughly grind the KBr in the agate mortar to a fine powder.
- Add the **tert-butyl 2-bromonicotinate** sample to the KBr and mix thoroughly by grinding until a homogeneous mixture is obtained.
- Transfer the mixture to the pellet press die.
- Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Place the pellet in the sample holder of the FT-IR spectrometer.
- Record the spectrum, typically in the range of 4000-400 cm^{-1} .
- Perform a background scan with an empty sample holder and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

- **tert-Butyl 2-bromonicotinate** (~1 mg)
- Suitable volatile solvent (e.g., methanol or dichloromethane)


Procedure (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

- Dissolve a small amount of the sample in a volatile solvent.

- Inject the sample into the GC-MS system. The GC will separate the compound from any impurities.
- The separated compound will enter the mass spectrometer.
- In the ion source (EI), the molecules will be bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.
- A detector records the abundance of each ion.
- The resulting mass spectrum will show the molecular ion peak and various fragment ion peaks. The characteristic isotopic pattern of bromine (^{19}Br and ^{81}Br in an approximate 1:1 ratio) should be observed for bromine-containing fragments.

Visualizations

The following diagrams illustrate the structure of **tert-butyl 2-bromonicotinate** and a general workflow for its synthesis and characterization.

[Click to download full resolution via product page](#)

Caption: Synthetic and characterization workflow.

Caption: Structure of **tert-Butyl 2-bromonicotinate**.

- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of tert-Butyl 2-bromonicotinate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b064581#spectroscopic-data-nmr-ir-ms-of-tert-butyl-2-bromonicotinate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com